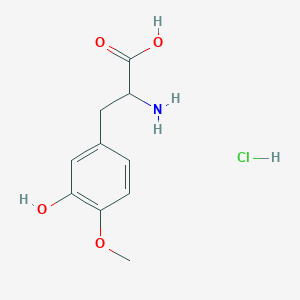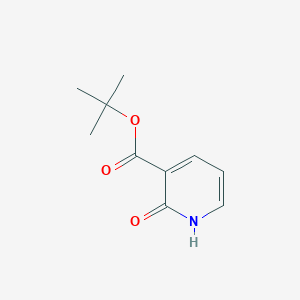
2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride, also known as 3-(3-hydroxy-4-methoxyphenyl)-2-aminopropanoic acid hydrochloride, is a white crystalline powder that is soluble in water and ethanol. It is an important intermediate in the synthesis of many pharmaceuticals, including antibiotics, anti-inflammatory drugs, and antifungal agents. It is also used in the production of dyes and pigments, as well as in the synthesis of other organic compounds.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride involves the protection of the hydroxyl group, followed by the alkylation of the protected phenol with 3-bromo-1-propanol. The resulting product is then deprotected to yield the desired compound, which is subsequently converted to its hydrochloride salt form.
Starting Materials
3-hydroxy-4-methoxyphenol, 2-bromoacetic acid, sodium hydroxide, 3-bromo-1-propanol, hydrochloric acid, diethyl ether, ethyl acetate, sodium bicarbonate, magnesium sulfate
Reaction
Step 1: Protection of 3-hydroxy-4-methoxyphenol with 2-bromoacetic acid in the presence of sodium hydroxide to yield 2-(bromomethyl)-4-methoxyphenyl 2-bromoacetate., Step 2: Alkylation of the protected phenol with 3-bromo-1-propanol in the presence of sodium bicarbonate to yield 2-(3-bromopropoxy)-3-(3-bromomethyl-4-methoxyphenyl)propanoic acid., Step 3: Deprotection of the protected phenol with hydrochloric acid in diethyl ether to yield 2-amino-3-(3-bromopropoxy-4-methoxyphenyl)propanoic acid., Step 4: Conversion of the amino acid to its hydrochloride salt form by treatment with hydrochloric acid in ethyl acetate., Step 5: Purification of the product by recrystallization from ethyl acetate and drying over magnesium sulfate.
Mechanism Of Action
2-amino-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride(2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloridehydroxy-4-methoxyphenyl)propanoic acid hydrochloride acts as an intermediate in the synthesis of various compounds. It is used in the synthesis of pharmaceuticals, dyes and pigments, peptides and proteins, carbohydrates and lipids, as well as in the synthesis of other organic compounds. It acts as a catalyst in the reaction of 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloridehydroxy-4-methoxyphenylacetic acid and an amine, as well as in the reaction of 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloridehydroxy-4-methoxyphenylacetic acid and a primary amine.
Biochemical And Physiological Effects
2-amino-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride(2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloridehydroxy-4-methoxyphenyl)propanoic acid hydrochloride has a wide range of biochemical and physiological effects. It is involved in the synthesis of various pharmaceuticals, including antibiotics, anti-inflammatory drugs, and antifungal agents. It is also involved in the synthesis of dyes and pigments, as well as in the synthesis of other organic compounds. In addition, it is involved in the synthesis of peptides and proteins, as well as in the synthesis of various other compounds, such as carbohydrates and lipids.
Advantages And Limitations For Lab Experiments
2-amino-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride(2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloridehydroxy-4-methoxyphenyl)propanoic acid hydrochloride has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is relatively stable and can be stored for extended periods of time. However, it is also relatively expensive, and it can be toxic if not handled properly.
Future Directions
The use of 2-amino-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride(2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloridehydroxy-4-methoxyphenyl)propanoic acid hydrochloride in laboratory experiments is expected to increase in the future. As the demand for pharmaceuticals and other organic compounds increases, the need for this compound is also expected to increase. Additionally, it is expected to be used in the synthesis of various other compounds, such as carbohydrates and lipids. In addition, it is expected to be used in the synthesis of peptides and proteins, as well as in the synthesis of various other compounds. Finally, it is expected to be used in the synthesis of dyes and pigments, as well as in the synthesis of other organic compounds.
Scientific Research Applications
2-amino-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride(2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloridehydroxy-4-methoxyphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research. It is used in the synthesis of various pharmaceuticals, including antibiotics, anti-inflammatory drugs, and antifungal agents. It is also used in the synthesis of dyes and pigments, as well as in the synthesis of other organic compounds. In addition, it is used in the synthesis of peptides and proteins, as well as in the synthesis of various other compounds, such as carbohydrates and lipids.
properties
IUPAC Name |
2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.ClH/c1-15-9-3-2-6(5-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSGVVCBJDUZMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B6602312.png)





![2,2-Dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1,3-benzodioxole](/img/structure/B6602339.png)
![methyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B6602342.png)

![(1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B6602360.png)
![2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride](/img/structure/B6602365.png)

![2-nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzene](/img/structure/B6602396.png)